molecular formula C8H4ClNO2 B6588788 1-chloro-2-ethynyl-4-nitrobenzene CAS No. 2027499-89-2

1-chloro-2-ethynyl-4-nitrobenzene

Cat. No.: B6588788
CAS No.: 2027499-89-2
M. Wt: 181.6
InChI Key:
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Description

1-Chloro-2-ethynyl-4-nitrobenzene is an organic compound with the molecular formula C8H4ClNO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethynyl group, and a nitro group attached to the benzene ring

Preparation Methods

The synthesis of 1-chloro-2-ethynyl-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-2-ethynylbenzene, which can be synthesized through the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-ethynyl-4-nitrobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethynyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl group can participate in reactions that modify the structure and function of biomolecules .

Comparison with Similar Compounds

1-Chloro-2-ethynyl-4-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of both the nitro and ethynyl groups.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-chloro-2-ethynyl-4-nitrobenzene can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-nitrophenol", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "acetylene", "hydrochloric acid", "copper(I) chloride", "sodium cyanide", "sodium carbonate", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Nitration of 4-nitrophenol with a mixture of sulfuric and nitric acid to yield 4-nitro-phenyl-2-hydroxy-6-nitrophenyl ether", "Step 2: Conversion of 4-nitro-phenyl-2-hydroxy-6-nitrophenyl ether to 4-nitro-2-acetylaminophenol by reaction with acetic anhydride and sodium hydroxide", "Step 3: Conversion of 4-nitro-2-acetylaminophenol to 4-nitro-2-acetylamino-5-chlorophenol by reaction with chloroacetyl chloride and sodium hydroxide", "Step 4: Conversion of 4-nitro-2-acetylamino-5-chlorophenol to 1-chloro-2-nitro-4-acetylamino-5-chlorobenzene by reaction with copper(I) chloride and acetylene", "Step 5: Conversion of 1-chloro-2-nitro-4-acetylamino-5-chlorobenzene to 1-chloro-2-ethynyl-4-nitrobenzene by reaction with sodium cyanide and sodium carbonate in the presence of hydrochloric acid" ] }

CAS No.

2027499-89-2

Molecular Formula

C8H4ClNO2

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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